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Compound of Interest

Compound Name: 2-(Fluoromethyl)morpholine
CAS No.: 737730-98-2
Cat. No.: B3281579
Get Quote
. J

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development
Professionals Compound: 2-(Fluoromethyl)morpholine hydrochloride (CAS: 144053-94-1)

Introduction & Strategic Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern
drug design. Replacing a hydroxymethyl group with a fluoromethyl group often yields a
bioisostere that exhibits enhanced metabolic stability, increased lipophilicity, and modulated
basicity of adjacent amines. 2-(Fluoromethyl)morpholine hydrochloride is a highly versatile
building block frequently utilized in the synthesis of kinase inhibitors, YKL-40 inhibitors, and
GPCR ligands[1],[2].

This application note details a robust, three-step synthetic protocol for preparing 2-
(Fluoromethyl)morpholine hydrochloride from commercially available morpholin-2-
ylmethanol.

Mechanistic Insights & Experimental Design
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To ensure high yields and prevent unwanted side reactions, the synthesis is designed around
three distinct mechanistic phases:

* Amine Protection (N-Boc): The secondary amine of morpholine is highly nucleophilic. If left
unprotected, it would rapidly react with the fluorinating agent, leading to degradation. The
tert-butyloxycarbonyl (Boc) group is selected because it is stable under the fluorination
conditions but easily cleaved under anhydrous acidic conditions|[3].

o Deoxofluorination: Diethylaminosulfur trifluoride (DAST) is employed to convert the primary
alcohol to a primary fluoride[1],[4]. Causality of Temperature: DAST reactions are highly
exothermic. The reaction must be initiated at -78 °C to control the formation of the
alkoxyaminosulfur trifluoride intermediate. Slow warming to room temperature facilitates the
nucleophilic displacement by fluoride while suppressing elimination byproducts (alkene
formation) or molecular rearrangements.

e Anhydrous Deprotection: Aqueous acids can complicate the isolation of highly water-soluble
amine salts. By utilizing anhydrous 4M HCI in dioxane, the Boc group is cleaved, and the
resulting 2-(fluoromethyl)morpholine hydrochloride precipitates directly out of the organic
solution, creating a self-validating purification step via simple filtration.

Synthetic Workflow Diagram
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Caption: Three-step synthetic workflow for the preparation of 2-(fluoromethyl)morpholine
hydrochloride.

Materials and Reagents

The following table summarizes the stoichiometry for a standard 1.0-gram scale synthesis.
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Reagent / .
) MW ( g/mol ) Equivalents Amount Role
Material
Morpholin-2- ) ]
117.15 1.0 1.00g Starting Material
ylmethanol
Di-tert-butyl
dicarbonate 218.25 11 2.05¢ Protecting Group
(Boc20)
Triethylamine
101.19 1.5 1.78 mL Base
(EtsN)
Fluorinating
DAST 161.19 15 1.69 mL
Agent
4M HCl in Deprotecting
. 36.46 5.0 10.6 mL
Dioxane Agent
Dichloromethane Solvent
84.93 - 40 mL
(DCM) (Anhydrous)

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl 2-
(hydroxymethyl)morpholine-4-carboxylate

e Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve morpholin-2-
ylmethanol (1.00 g, 8.53 mmol) in anhydrous DCM (20 mL).

o Base Addition: Add triethylamine (1.78 mL, 12.8 mmol) in one portion. Cool the reaction
mixture to 0 °C using an ice-water bath.

e Protection: Add Bocz20 (2.05 g, 9.38 mmol) portion-wise over 5 minutes.
+ Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

e In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary
amine spot should completely disappear, validating the completion of protection.
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o Workup: Quench the reaction with distilled water (20 mL). Extract the aqueous layer with
DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
NazS0a4, and concentrate under reduced pressure.

« Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to afford the
intermediate as a colorless viscous oil.

Step 2: Deoxofluorination to tert-butyl 2-
(fluoromethyl)morpholine-4-carboxylate

Note: DAST is highly reactive and releases toxic HF gas upon contact with moisture. Perform
exclusively in a well-ventilated fume hood using PTFE-lined equipment where possible.

e Preparation: Dissolve the N-Boc protected intermediate (1.50 g, 6.90 mmol) in anhydrous
DCM (15 mL) in a rigorously dried flask under an argon or nitrogen atmosphere.

o Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of
-78 °C.

e Fluorination: Dropwise add DAST (1.37 mL, 10.35 mmol) over 15 minutes to prevent
localized heating[4].

e Reaction: Stir at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to
gradually warm to room temperature. Stir for an additional 12 hours.

e IPC: Analyze an aliquot via LC-MS or *°*F NMR to confirm the disappearance of the alcohol
mass and the presence of the fluorinated product.

e Quenching: Cool the mixture back to 0 °C. Carefully add saturated agueous NaHCOs (20
mL) dropwise. Causality: DAST reacts violently with water; slow addition neutralizes the
generated HF and prevents vigorous effervescence from ejecting the reaction mixture.

o Workup: Separate the layers. Extract the aqueous phase with DCM (3 x 15 mL). Dry the
combined organic layers over Na2SOa4, concentrate, and purify via flash chromatography to
yield the fluorinated intermediate.
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Step 3: Deprotection to 2-(Fluoromethyl)morpholine
hydrochloride

Preparation: Dissolve the fluorinated intermediate (1.00 g, 4.56 mmol) in anhydrous DCM (5
mL).

Deprotection: Cool to 0 °C and slowly add 4M HCI in dioxane (5.7 mL, 22.8 mmol).

Reaction: Stir the mixture at room temperature for 3 hours. As the Boc group is cleaved and
isobutylene gas evolves, the hydrochloride salt will begin to precipitate, acting as a visual
self-validation of the reaction's progress.

Isolation: Concentrate the suspension under reduced pressure to remove the DCM and
dioxane.

Purification: Triturate the resulting crude solid with anhydrous diethyl ether (15 mL). Filter the
precipitate through a sintered glass funnel, wash with additional cold ether, and dry under
high vacuum to afford 2-(fluoromethyl)morpholine hydrochloride as a highly pure,
hygroscopic white solid.

Analytical & Quality Control Data

To verify the structural integrity of the final product, compare batch results against the expected

analytical parameters below:

Analytical Method Expected Results | Spectral Signatures

LC-MS (ESI+) [M+H]* m/z = 120.1 (Free base mass)

0 4.65 - 4.45 (dm, J = 47.0 Hz, 2H, -CHzF), 4.10
1H NMR (400 MHz, D20) - 3.95 (m, 1H), 3.85 - 3.70 (m, 2H), 3.40 - 3.10
(m, 4H).

0 -225.5 (td, J = 47.0, 18.5 Hz, 1F). Confirms

°F NMR (376 MHz, D20) primary fluorine

Appearance White to off-white crystalline solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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